N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(6-benzyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2.ClH/c24-20(28)19-15-10-11-27(12-14-6-2-1-3-7-14)13-18(15)31-22(19)26-21(29)23-25-16-8-4-5-9-17(16)30-23;/h1-9H,10-13H2,(H2,24,28)(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFXJTQFTBNBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C(=O)N)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is collagen prolyl-4-hydroxylase , an enzyme involved in the synthesis of collagen. This enzyme plays a crucial role in the stabilization of the collagen triple helix.
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and inhibits its activity. This inhibition leads to a decrease in the synthesis of collagen, a key component in the formation of fibrotic tissue.
Biochemical Analysis
Biological Activity
N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1215503-83-5 |
| Molecular Formula | C23H21ClN4O2S2 |
| Molecular Weight | 485.0 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thieno[2,3-c]pyridine and benzothiazole moieties. For instance, derivatives of benzimidazole and its analogs have shown significant cytotoxic effects against various cancer cell lines. The compound may exhibit similar properties due to its structural similarities.
-
Mechanism of Action :
- Topoisomerase Inhibition : Compounds with similar structures have been reported to inhibit topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
- DNA Intercalation : The ability to intercalate into DNA may also contribute to its anticancer activity by disrupting replication processes .
- Case Studies :
Neuroprotective Effects
The thieno[2,3-c]pyridine scaffold is also associated with neuroprotective properties.
- Antioxidant Activity : Some derivatives have been shown to scavenge reactive oxygen species (ROS), which are implicated in neurodegenerative diseases . This property could be beneficial in conditions such as Alzheimer's disease.
- Voltage-Gated Ion Channel Modulation : Certain studies indicate that similar compounds can modulate sodium and potassium currents in neurons, potentially offering therapeutic benefits for neuronal injuries .
In Vitro Studies
In vitro experiments using various human cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) have shown promising results for compounds structurally related to N-(6-benzyl-3-carbamoyl...). These studies report significant reductions in cell viability at low concentrations (IC50 values ranging from 0.00054 to 0.0692 μg/mL) .
Structure-Activity Relationship (SAR)
Research into the SAR of benzothiazole derivatives suggests that modifications at specific positions can enhance biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzothiazole ring | Increases cytotoxicity against tumor cells |
| Alteration of the amide group | Modifies solubility and bioavailability |
Scientific Research Applications
Structural Characteristics
The compound features a unique molecular structure characterized by a benzothiazole ring fused to a tetrahydrothieno[2,3-c]pyridine moiety. Its molecular formula is with a molecular weight of 432.9 g/mol. The intricate arrangement of functional groups within the structure contributes to its diverse biological activities.
Pharmacological Applications
-
Anticancer Activity :
- Compounds similar to N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies indicate that such compounds can target specific pathways involved in cancer progression, making them candidates for further development in anticancer therapies .
-
Antimicrobial Properties :
- The compound's structural features suggest potential antimicrobial activity. Research into related thieno[2,3-c]pyridine derivatives has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal species. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects :
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several multi-step reactions. Initial steps include the formation of the thieno[2,3-c]pyridine framework through cyclization reactions involving appropriate precursors such as 2-amino-thiophenes and carbonyl compounds. The final product is usually obtained through amide bond formation between the thieno derivative and the benzothiazole component .
The mechanism of action is primarily linked to its interactions with biological targets such as enzymes or receptors involved in disease pathways. For instance, similar compounds have been shown to induce apoptosis in cancer cells by activating caspases or inhibiting survival pathways like PI3K/Akt signaling .
Case Studies and Research Findings
Several studies highlight the compound's potential:
-
Anticancer Screening :
- In vitro studies have demonstrated that derivatives related to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs were evaluated against MCF7 breast cancer cells using the Sulforhodamine B assay, revealing promising results for further optimization .
-
Molecular Docking Studies :
- Molecular docking studies have been performed to predict binding affinities and interactions with target proteins involved in inflammation and cancer progression. These computational approaches suggest that modifications to the existing structure could enhance bioactivity and selectivity towards specific targets .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing this compound and its structural analogs?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, describes a method where intermediates are synthesized via refluxing precursor compounds (e.g., thiouracil derivatives) with aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst. Similar strategies are used for benzothiazole carboxamide derivatives, where substituents are introduced via nucleophilic acyl substitution or cyclocondensation (e.g., using anthranilic acid in ethanol/sodium ethoxide) . Key steps include:
- Solvent selection (e.g., DMF/water for crystallization).
- Catalytic optimization (e.g., sodium acetate for acid-catalyzed cyclization).
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Acetic anhydride, NaOAc, reflux (2 h) | 57–68 | |
| Crystallization | DMF/water | 57–68 |
Q. How are spectroscopic techniques (e.g., NMR, IR, MS) utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Used to verify substituent positions and stereochemistry. For example, in , aromatic protons (δ 7.29–8.01 ppm) and methyl groups (δ 2.24–2.37 ppm) are assigned, while carbonyl carbons (e.g., 165–171 ppm in ¹³C NMR) confirm cyclization .
- IR : Confirms functional groups (e.g., NH at ~3,400 cm⁻¹, CN at ~2,200 cm⁻¹) .
- MS : Validates molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S in ) .
Advanced Research Questions
Q. How can researchers optimize reaction yields using Design of Experiments (DoE) for scalable synthesis?
- Methodological Answer : highlights the integration of DoE for reaction optimization in flow chemistry. Key factors include:
- Variables : Temperature, solvent ratio, catalyst loading.
- Statistical modeling : Response surface methodology (RSM) to identify optimal conditions.
- Validation : Reproducibility testing under scaled conditions (e.g., continuous-flow reactors) .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., ’s thiophene derivatives show NH and C=O shifts within ±5 ppm of expected values) .
- X-ray crystallography : uses crystal structure data (e.g., C–H···O hydrogen bonds) to confirm molecular geometry when NMR/IR data are ambiguous .
Q. How do structural modifications (e.g., benzyl vs. chloro substituents) influence biological activity?
- Methodological Answer : and suggest:
- Substituent screening : Replace benzyl groups with electron-withdrawing groups (e.g., Cl, CN) to enhance antibacterial activity. For example, 4-chlorophenyl derivatives in show improved MIC values against Gram-positive bacteria .
- SAR studies : Correlate logP (lipophilicity) with membrane permeability using HPLC-derived retention times .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in reported synthetic yields (e.g., 57% vs. 68%) for analogous compounds?
- Methodological Answer :
- Parameter standardization : Replicate reactions under identical conditions (e.g., ’s 68% yield requires strict 2-hour reflux in acetic anhydride) .
- Impurity profiling : Use HPLC (e.g., ’s reverse-phase purification) to identify byproducts affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
